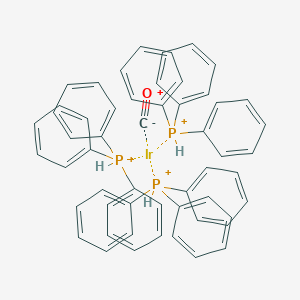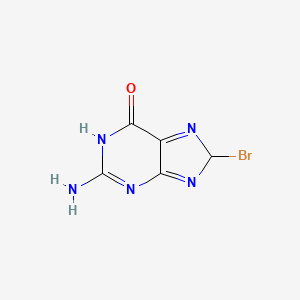
(T-4)-Carbonyltris(triphenylphosphine)iridium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonylhydridotris(triphenylphosphine)iridium(I): is a coordination complex with the chemical formula C55H46IrOP3 . It is a yellow crystalline powder that is often used in various chemical reactions and research applications. The compound is known for its unique properties and reactivity, making it a valuable tool in the field of inorganic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Carbonylhydridotris(triphenylphosphine)iridium(I) can be synthesized through the reaction of iridium trichloride with triphenylphosphine and carbon monoxide in the presence of a reducing agent. The reaction typically takes place under an inert atmosphere to prevent oxidation. The general reaction is as follows:
IrCl3+3PPh3+CO+H2→IrH(CO)(PPh3)3+3HCl
The product is then purified through recrystallization or other suitable methods to obtain the desired compound .
Industrial Production Methods: While specific industrial production methods for carbonylhydridotris(triphenylphosphine)iridium(I) are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Carbonylhydridotris(triphenylphosphine)iridium(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or carbonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand exchange reactions often involve phosphines, carbon monoxide, or other donor ligands under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(III) complexes, while substitution reactions can produce various iridium-phosphine or iridium-carbonyl complexes .
Applications De Recherche Scientifique
Carbonylhydridotris(triphenylphosphine)iridium(I) has a wide range of scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, such as hydrogenation, hydroformylation, and carbonylation reactions.
Material Science: The compound is used in the synthesis of advanced materials, including nanoparticles and coordination polymers.
Medicinal Chemistry: Research has explored its potential in drug development and as a model compound for studying metal-based drugs.
Biological Studies: It is used in studies involving metal-ligand interactions and their effects on biological systems.
Mécanisme D'action
The mechanism by which carbonylhydridotris(triphenylphosphine)iridium(I) exerts its effects involves coordination chemistry principles. The iridium center can undergo various coordination and redox reactions, allowing it to act as a catalyst or reactant in different chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Carbonylhydridotris(triphenylphosphine)rhodium(I): Similar in structure but with rhodium instead of iridium.
Carbonylhydridotris(triphenylphosphine)ruthenium(II): Contains ruthenium and exhibits different reactivity.
Carbonylhydridotris(triphenylphosphine)platinum(II): Platinum-based complex with distinct catalytic properties.
Uniqueness: Carbonylhydridotris(triphenylphosphine)iridium(I) is unique due to its specific reactivity and stability. The iridium center provides distinct electronic and steric properties, making it suitable for specialized applications in catalysis and material science .
Propriétés
Formule moléculaire |
C55H48IrOP3+3 |
|---|---|
Poids moléculaire |
1010.1 g/mol |
Nom IUPAC |
carbon monoxide;iridium;triphenylphosphanium |
InChI |
InChI=1S/3C18H15P.CO.Ir/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;/h3*1-15H;;/p+3 |
Clé InChI |
OWVGPTPQWABNND-UHFFFAOYSA-Q |
SMILES canonique |
[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12350594.png)
![[[[5-(2,4-Dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12350615.png)


![[(3S,4R,5S,6S)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12350634.png)


![disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-dione;hydrate](/img/structure/B12350648.png)



![isobutyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B12350692.png)
![N-[4-[[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-oxobutanoyl]piperazin-1-yl]methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide](/img/structure/B12350698.png)
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350699.png)
